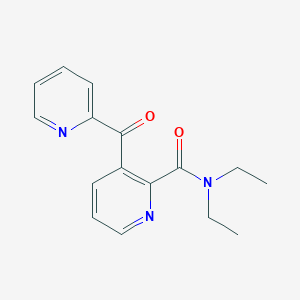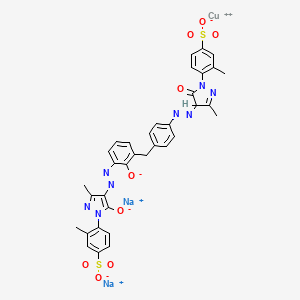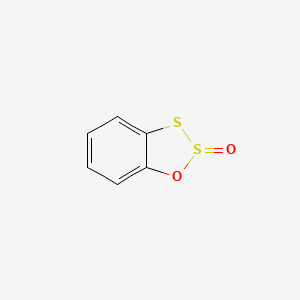
4-anilino-3-ethyl-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an aniline group attached to the triazole ring, which imparts unique chemical and biological properties. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to the compound’s stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-3-ethyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Reaction Conditions:
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the cyclization process.
Solvent: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often require acidic conditions and the presence of a catalyst, such as iron(III) chloride for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its interaction with specific enzymes and receptors is of particular interest.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 4-anilino-3-ethyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets. The aniline group can participate in π-π interactions and hydrophobic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high energetic material.
1,2,4-Triazole: A versatile scaffold in medicinal chemistry with applications in antifungal and anticancer drug development.
4-Amino-1,2,4-triazol-5-one: Investigated for its antimicrobial and herbicidal properties.
Uniqueness
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties
特性
| 75989-67-2 | |
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC名 |
4-anilino-3-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H12N4O/c1-2-9-11-12-10(15)14(9)13-8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,12,15) |
InChIキー |
WHGZZMJNVIDLRI-UHFFFAOYSA-N |
正規SMILES |
CCC1=NNC(=O)N1NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
